5-Bromo-2-chloro-1-methoxy-3-nitrobenzene
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Overview
Description
5-Bromo-2-chloro-1-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO3. It is a derivative of benzene, substituted with bromine, chlorine, methoxy, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-methoxy-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Adding a bromine atom to the benzene ring using bromine in the presence of a catalyst like iron(III) bromide.
Chlorination: Introducing a chlorine atom using chlorine gas or other chlorinating agents.
Methoxylation: Adding a methoxy group using methanol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-1-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine and iron(III) bromide.
Chlorination: Chlorine gas or thionyl chloride.
Methoxylation: Methanol and sodium hydroxide.
Major Products
Reduction: 5-Bromo-2-chloro-1-methoxy-3-aminobenzene.
Oxidation: 5-Bromo-2-chloro-1-carboxy-3-nitrobenzene.
Scientific Research Applications
5-Bromo-2-chloro-1-methoxy-3-nitrobenzene is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique structure.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-1-methoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, while the methoxy group can influence the compound’s solubility and reactivity. The bromine and chlorine atoms can participate in halogen bonding, affecting the compound’s binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-nitrobenzene: Lacks the methoxy and chlorine groups, making it less reactive in certain conditions.
2-Bromo-1-chloro-3-nitrobenzene: Similar structure but lacks the methoxy group, affecting its solubility and reactivity.
5-Bromo-1-chloro-2-methoxybenzene: Lacks the nitro group, making it less reactive in redox reactions.
Uniqueness
5-Bromo-2-chloro-1-methoxy-3-nitrobenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups makes it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
63603-16-7 |
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Molecular Formula |
C7H5BrClNO3 |
Molecular Weight |
266.47 g/mol |
IUPAC Name |
5-bromo-2-chloro-1-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,1H3 |
InChI Key |
PKSPEEIKWBQOAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)[N+](=O)[O-])Br |
Origin of Product |
United States |
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